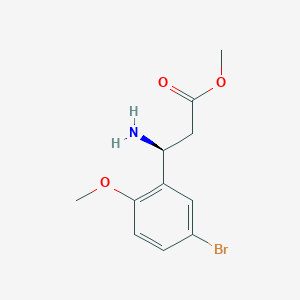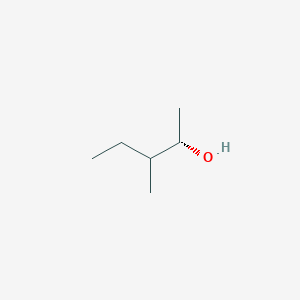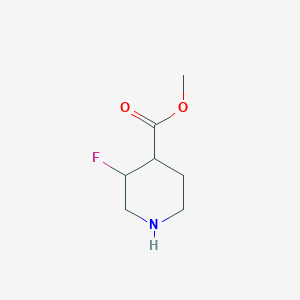
4-(Bromomethyl)-2-methyl-1-phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of a bromomethyl group attached to a benzene ring, which also contains a phenoxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-2-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-methyl-1-phenoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: NBS, benzoyl peroxide, carbon tetrachloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Phenols.
科学研究应用
4-(Bromomethyl)-2-methyl-1-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for molecules with biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The phenoxy group can undergo reduction to form phenol, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: A simpler compound with similar reactivity but fewer functional groups, making it less versatile.
Uniqueness
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is unique due to the presence of both a bromomethyl group and a phenoxy group on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler bromomethylated compounds .
属性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-methyl-1-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI 键 |
CSNQIYCLGSFDOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CBr)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
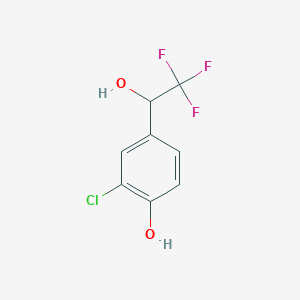
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
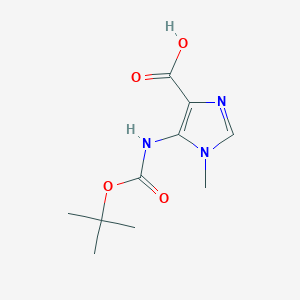

![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
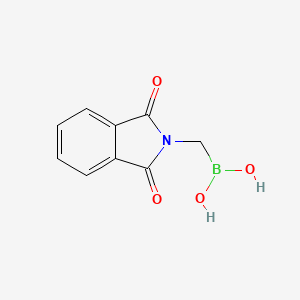
![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)
![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)
